3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenylamino group, which is further connected to a cyclopent-2-enone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one typically involves the reaction of 3-(Trifluoromethyl)aniline with cyclopent-2-enone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced reaction monitoring techniques ensures the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-cyclopenten-1-one: An enone that is structurally similar but lacks the trifluoromethyl and phenylamino groups.
Trifluoromethyl-containing compounds: These compounds share the trifluoromethyl group but differ in their overall structure and properties.
Uniqueness
3-[3-(Trifluoromethyl)anilino]cyclopent-2-en-1-one is unique due to the combination of the trifluoromethyl group and the phenylamino group attached to the cyclopent-2-enone structure.
Eigenschaften
Molekularformel |
C12H10F3NO |
---|---|
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
3-[3-(trifluoromethyl)anilino]cyclopent-2-en-1-one |
InChI |
InChI=1S/C12H10F3NO/c13-12(14,15)8-2-1-3-9(6-8)16-10-4-5-11(17)7-10/h1-3,6-7,16H,4-5H2 |
InChI-Schlüssel |
DRZMUXUFFUWBEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C=C1NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.